2',3'-Dichloro-3-(2-methylphenyl)propiophenone 2',3'-Dichloro-3-(2-methylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898789-93-0
VCID: VC2483918
InChI: InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3
SMILES: CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Molecular Formula: C16H14Cl2O
Molecular Weight: 293.2 g/mol

2',3'-Dichloro-3-(2-methylphenyl)propiophenone

CAS No.: 898789-93-0

Cat. No.: VC2483918

Molecular Formula: C16H14Cl2O

Molecular Weight: 293.2 g/mol

* For research use only. Not for human or veterinary use.

2',3'-Dichloro-3-(2-methylphenyl)propiophenone - 898789-93-0

Specification

CAS No. 898789-93-0
Molecular Formula C16H14Cl2O
Molecular Weight 293.2 g/mol
IUPAC Name 1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3
Standard InChI Key FQPULZHOPBINOH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Canonical SMILES CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl

Introduction

2',3'-Dichloro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16_{16}H14_{14}Cl2_{2}O. It is characterized by the presence of two chlorine atoms at the 2' and 3' positions of the phenyl group, along with a 2-methylphenyl substituent at the 3-position of the propiophenone structure. This compound has garnered attention for its potential biological activities and applications in various scientific fields.

Synthesis

The synthesis of 2',3'-dichloro-3-(2-methylphenyl)propiophenone typically involves multi-step organic reactions. While specific synthesis protocols for this compound are not widely detailed, similar aryl ketones are often synthesized through condensation reactions involving appropriate precursors.

Pharmacology

  • Antiviral Activity: This compound has been explored for its potential as an antiviral agent, with studies indicating that certain derivatives exhibit inhibitory activity against influenza A and Coxsackie B4 virus.

  • Drug Design: It is used to create pharmacophores for targeting specific biological pathways, enhancing drug-receptor interactions.

Organic Chemistry

  • Intermediate in Synthesis: It serves as a key intermediate in the synthesis of indole derivatives, which are crucial in medicinal chemistry due to their biological activity.

Biochemistry

  • Enzyme Inhibition: The biochemical properties of this compound allow it to act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Material Science

  • Advanced Materials: It is investigated for its properties in the development of advanced materials with specific functionalities, such as polymers and coatings.

Biological Activities

  • Anticancer Properties: Derivatives of this compound may possess anticancer properties, making them valuable for cancer treatment research.

  • Neuroprotective Effects: Certain derivatives are investigated for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Environmental Applications

  • Pollutant Degradation: The compound’s reactivity is exploited in studies focusing on the degradation of environmental pollutants, serving as a model compound to understand the kinetics and mechanisms of pollutant degradation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2',3'-Dichloro-3-(4-methylphenyl)propiophenoneC16_{16}H14_{14}Cl2_{2}OSubstituent at para position instead of meta
1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-oneC15_{15}H12_{12}Cl2_{2}ODifferent carbon chain length
4-Chloro-3-(2-methylphenyl)propiophenoneC16_{16}H14_{14}ClOOnly one chlorine atom present

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator